4-Ethyltetrahydro-2H-thiopyran-4-amine
Description
Significance of Saturated Sulfur-Containing Heterocycles in Organic and Medicinal Chemistry
Saturated sulfur-containing heterocycles are a critical class of compounds, recognized for their presence in numerous biologically active molecules and their utility as synthetic intermediates. researchgate.netsci-hub.se These structures, often referred to as S-heterocycles, are integral components of many FDA-approved drugs and exhibit a wide spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netsci-hub.senih.gov
The inclusion of a sulfur atom within a saturated carbocyclic ring imparts unique physicochemical properties. Compared to their all-carbon or oxygen-containing (e.g., tetrahydropyran) counterparts, cyclic thioethers like tetrahydrothiopyran (B43164) possess distinct bond angles, bond lengths, and electronic characteristics. The sulfur atom can engage in various non-covalent interactions, influencing molecular conformation and binding affinity to biological targets. bookpi.org This makes them valuable scaffolds in drug design, where subtle structural modifications can lead to significant changes in pharmacological activity. researchgate.netbookpi.org In organic synthesis, these heterocycles serve as versatile building blocks, with the sulfur atom enabling a range of chemical transformations. asianpubs.orgresearchgate.net
Evolution of Tetrahydrothiopyran Scaffolds in Advanced Synthetic Strategies
The construction of the tetrahydrothiopyran ring has been an area of active research, with synthetic strategies evolving from classical methods to more sophisticated, modern techniques. Historically, the synthesis might involve multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has seen the development of highly efficient and selective catalytic methods for constructing sulfur heterocycles. researchgate.net
Advanced synthetic strategies increasingly rely on catalysis to achieve high yields and stereoselectivity. acs.org Various metal- and organo-catalyzed reactions have been successfully employed. For instance, iron-catalyzed cyclizations of readily available substrates have been reported to produce sulfur-containing heterocycles with high efficiency and diastereoselectivity. acs.org Similarly, copper-catalyzed C–S coupling reactions have become a powerful and cost-effective tool for synthesizing sulfur-rich heterocyclic compounds. asianpubs.orgresearchgate.net Other notable advancements include the use of gold and platinum catalysts, which can access sulfur ylides and other reactive intermediates for novel cyclization pathways. syncatdavies.com Lewis base organocatalysis has also emerged as a viable approach for the synthesis of sulfur heterocycles from thiocarbonyl-containing compounds. nih.gov
A common precursor for many derivatives is Tetrahydro-4H-thiopyran-4-one, which can be prepared efficiently from dimethyl 3,3'-thiobispropanoate. researchgate.net This ketone is a key intermediate that allows for the introduction of various functional groups at the 4-position, including the amine moiety central to the subject of this article. researchgate.net
Table 1: Modern Catalytic Approaches to Sulfur Heterocycle Synthesis
| Catalyst Type | Description | Key Advantages |
| Iron Catalysis | Utilizes inexpensive and low-toxicity iron salts (e.g., FeCl₃·6H₂O) for cyclization reactions. acs.org | Cost-effective, environmentally benign, good yields, and high diastereoselectivity. acs.org |
| Copper Catalysis | Employs copper catalysts for C-S cross-coupling reactions to form the heterocyclic ring. asianpubs.orgresearchgate.net | Low cost, use of readily accessible ligands, powerful tool for C-S bond formation. asianpubs.orgresearchgate.net |
| Gold/Platinum Catalysis | Accesses unique reactive pathways, such as those involving sulfur ylides, from precursors like alkynes. syncatdavies.com | High efficiency, novel transformations, and ability to avoid sacrificial functional groups. syncatdavies.com |
| Lewis Base Organocatalysis | Uses organic catalysts like DMAP to facilitate cyclization of thiocarbonyl-containing compounds. nih.gov | Metal-free, demonstrates viability of thiocarbonyls in organocatalysis. nih.gov |
Positioning of 4-Ethyltetrahydro-2H-thiopyran-4-amine within the Landscape of Amine-Functionalized Cyclic Thioether Systems
Amine-functionalized cyclic thioethers represent a specific subclass of sulfur heterocycles that are of significant interest in medicinal chemistry. cymitquimica.com The amine group, a common pharmacophore, can act as a hydrogen bond donor and acceptor and is often protonated at physiological pH, allowing for ionic interactions with biological targets like receptors and enzymes. ontosight.aicymitquimica.com The combination of the thioether ring and an amine functional group creates a scaffold with potential for diverse biological activities. cymitquimica.com
The parent compound, Tetrahydro-2H-thiopyran-4-amine, is a foundational building block in this class. cymitquimica.com It is a heterocyclic organic compound featuring the six-membered tetrahydrothiopyran ring with a primary amine attached to the C4 position. cymitquimica.com Its structure provides a platform for further functionalization in drug discovery programs. cymitquimica.com
Table 2: Properties of the Parent Compound: Tetrahydro-2H-thiopyran-4-amine
| Property | Value |
| CAS Number | 21926-00-1 |
| Molecular Formula | C₅H₁₁NS |
| Molecular Weight | 117.21 g/mol |
| Functional Groups | Secondary Thioether, Primary Amine |
This compound is a specific derivative within this landscape where the nitrogen atom of the 4-amino group is substituted with an ethyl group, or more structurally analogous to geminal substitution, an ethyl group is present at the C4 position alongside the amine. Assuming the latter, this creates a quaternary carbon center at the C4 position. This substitution has several important implications:
Steric Hindrance: The ethyl group introduces steric bulk around the amine and the C4 position, which can influence the molecule's preferred conformation and its ability to bind to a target.
Lipophilicity: The addition of the ethyl group increases the lipophilicity (fat-solubility) of the molecule compared to its parent, which can affect its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Basicity: The electronic effect of the ethyl group can subtly influence the basicity of the neighboring amine group.
By modifying the parent Tetrahydro-2H-thiopyran-4-amine scaffold with an ethyl group at the 4-position, this compound is positioned as a rationally designed analog. It leverages the established importance of the sulfur-containing ring while introducing modifications aimed at fine-tuning its steric and electronic profile. This strategy is common in medicinal chemistry, where such analogs are synthesized to explore structure-activity relationships (SAR) and optimize a compound for a specific biological target. While detailed research findings on this specific molecule are not widely published, its design places it firmly within the advanced strategies of modern chemical and pharmaceutical research, where precise molecular tailoring is key to developing novel and effective compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
4-ethylthian-4-amine |
InChI |
InChI=1S/C7H15NS/c1-2-7(8)3-5-9-6-4-7/h2-6,8H2,1H3 |
InChI Key |
KNSCROOCSCPKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCSCC1)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of the 4 Ethyltetrahydro 2h Thiopyran 4 Amine Core
Functionalization of the Amine Moiety
The secondary amine group in 4-Ethyltetrahydro-2H-thiopyran-4-amine is a primary site for synthetic elaboration, allowing for the introduction of a wide array of functional groups and structural motifs.
N-Alkylation and N-Acylation Reactions
N-alkylation of the secondary amine can be achieved through reactions with various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution, where the amine nitrogen acts as the nucleophile. The choice of solvent and base is crucial to modulate the reactivity and minimize potential side reactions, such as quaternization. For instance, the use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a common strategy.
N-acylation introduces an acyl group to the nitrogen atom, forming a more stable amide linkage. This is readily accomplished by treating the parent amine with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. youtube.com These reactions are generally high-yielding and provide access to a diverse range of amide derivatives.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Starting Material | Reagent | Product |
| This compound | Methyl iodide | 4-Ethyl-N-methyltetrahydro-2H-thiopyran-4-amine |
| This compound | Benzyl bromide | N-Benzyl-4-ethyltetrahydro-2H-thiopyran-4-amine |
| This compound | Acetyl chloride | N-(4-Ethyltetrahydro-2H-thiopyran-4-yl)acetamide |
| This compound | Benzoic anhydride | N-(4-Ethyltetrahydro-2H-thiopyran-4-yl)benzamide |
Formation of Amides, Ureas, and Sulfonamides
The synthesis of amides from this compound can be achieved through coupling reactions with carboxylic acids using a variety of activating agents. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an amide bond by activating the carboxylic acid partner. nih.gov
Urea derivatives can be prepared by reacting the amine with isocyanates or by a two-step procedure involving the formation of a carbamoyl (B1232498) chloride followed by reaction with another amine. nih.gov The reaction with an isocyanate is typically a straightforward addition reaction that proceeds under mild conditions.
Sulfonamides are synthesized by the reaction of the amine with sulfonyl chlorides in the presence of a base. researchgate.net This reaction, known as the Hinsberg test for primary and secondary amines, results in the formation of a stable sulfonamide linkage. The resulting sulfonamides are often crystalline solids and are important pharmacophores in many drug molecules.
Table 2: Synthesis of Amides, Ureas, and Sulfonamides
| Starting Material | Reagent | Product Class |
| This compound | Propanoic acid, EDC | Amide |
| This compound | Phenyl isocyanate | Urea |
| This compound | p-Toluenesulfonyl chloride | Sulfonamide |
Reactions at the Amine Nitrogen for Linker Construction
The secondary amine of this compound can serve as a strategic attachment point for the construction of linkers, which are crucial in various applications such as drug-conjugate chemistry and materials science. For example, reductive amination with a dialdehyde (B1249045) or a keto-aldehyde can introduce a linker with a defined length and functionality. Alternatively, reaction with a bifunctional acylating agent, such as terephthaloyl chloride, can be used to create rigid linkers. These strategies allow for the covalent attachment of the thiopyran scaffold to other molecules or surfaces.
Modifications and Transformations of the Thiopyran Ring System
The thiopyran ring offers another avenue for chemical modification, primarily through reactions involving the sulfur atom.
Oxidation of the Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiopyran ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov The oxidation to the sulfoxide is typically achieved using mild oxidizing agents such as sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting sulfoxide introduces a chiral center at the sulfur atom.
Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent, such as an excess of mCPBA or hydrogen peroxide, yields the corresponding sulfone. nih.gov The sulfone is a stable, non-chiral functional group that can significantly alter the electronic and steric properties of the molecule.
Table 3: Oxidation States of the Thiopyran Ring
| Starting Material | Reagent | Product | Oxidation State |
| This compound | mCPBA (1 eq.) | This compound 1-oxide | Sulfoxide |
| This compound | mCPBA (>2 eq.) | This compound 1,1-dioxide | Sulfone |
Ring Manipulation Strategies (e.g., Ring-Opening/Closing Metathesis where applicable)
Manipulation of the saturated thiopyran ring offers a route to novel heterocyclic systems, including larger or smaller rings and acyclic sulfur-containing molecules.
Ring-Opening Metathesis (ROM): While the saturated nature of the tetrahydro-2H-thiopyran ring precludes direct ring-opening metathesis (ROM), the core could be modified to create a suitable substrate. For instance, strategic elimination or oxidation followed by elimination could introduce a double bond, yielding a dihydrothiopyran. This unsaturated intermediate could then potentially undergo ROM or Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers. The application of ROMP-derived reagents is a known strategy for diversification in sulfur heterocycle chemistry. ku.edu
Ring-Closing Metathesis (RCM): Ring-closing metathesis has become a fundamental tool for the synthesis of a wide array of sulfur-containing heterocycles. ku.eduacs.org Although RCM is a synthetic route to cyclic structures rather than a manipulation of a pre-existing one, it is relevant in the context of creating analogs. A synthetic strategy could involve an acyclic precursor containing two terminal alkenes, which upon RCM, would form a dihydrothiopyran ring that could be subsequently reduced and functionalized to yield a derivative of the target compound. acs.org
Ring Expansion/Contraction: Ring expansion of a five-membered sulfur heterocycle to a six-membered thiopyran S,S-dioxide has been demonstrated, suggesting that ring enlargement protocols could be applicable. acs.org Analogous strategies seen in oxygen heterocycles, where tetrahydrofurans are expanded to tetrahydropyrans, could potentially be adapted. acs.org Such transformations might proceed through intermediates generated by activating the sulfur atom or a neighboring carbon.
| Strategy | Description | Applicability to Core Structure |
| Ring-Opening Metathesis (ROM) | Cleavage and polymerization of a cyclic olefin. | Requires prior introduction of unsaturation into the thiopyran ring. |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from an acyclic diene. | A powerful method to synthesize analogs and substituted thiopyran rings from acyclic precursors. ku.eduacs.org |
| Ring Expansion | Conversion of the six-membered ring to a larger heterocycle. | Plausible via rearrangement reactions, potentially initiated by activation of the sulfur atom. |
Installation of Additional Functional Handles and Stereogenic Centers
Adding new functional groups and creating new stereocenters are crucial steps for developing derivatives with specific properties. These modifications can occur on the thiopyran ring or by building more complex architectures from the core structure.
Selective Substitutions on the Thiopyran Ring
Direct substitution on the saturated thiopyran ring can be achieved through classical or modern synthetic methods.
Oxidation of the Sulfur Atom: The most accessible transformation of the thiopyran ring is the oxidation of the sulfur atom. Using controlled amounts of an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), the sulfide can be selectively oxidized to a sulfoxide or further to a sulfone. This transformation significantly alters the electronic properties and geometry of the ring. Furthermore, the resulting sulfoxide or sulfone activates the adjacent α-protons (at the C2 and C6 positions), facilitating deprotonation and subsequent electrophilic trapping to install a wide range of substituents.
Table of Potential Oxidation Products
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | 1 equiv. H₂O₂ or m-CPBA | This compound 1-oxide |
C-H Functionalization: Modern synthetic methods enabling the direct functionalization of C(sp³)-H bonds represent a powerful, though challenging, approach for substitution. mdpi.comnih.gov Strategies involving transition-metal catalysis or photocatalysis could potentially achieve selective C-H activation at the C2, C3, C5, or C6 positions of the thiopyran ring. nih.govrsc.org For example, photocatalytic methods have been successful in the α-C–H functionalization of tetrahydrofuran, a related oxygen heterocycle. nih.govrsc.org Such a reaction would create a new stereogenic center and provide a handle for further derivatization.
Introduction of Spiro-Centers and Fused Ring Systems
Building upon the 4-amino-4-ethyl-substituted carbon atom allows for the creation of complex spirocyclic and fused-ring architectures.
Spiro-Centers: Spirocyclic compounds containing a thiopyran ring are often synthesized through multicomponent reactions, frequently starting from a ketone precursor like tetrahydro-4H-thiopyran-4-one. rsc.orgnih.gov A plausible synthetic route to spiro-derivatives of the target compound could involve a retrosynthetic disconnection to tetrahydro-4H-thiopyran-4-one. This ketone can undergo reactions like the Prins cyclization or multicomponent reactions with reagents such as malononitrile (B47326) and various aldehydes to construct a second ring spiro-fused at the C4 position. nih.govnih.gov The resulting spirocyclic ketone could then be elaborated to introduce the C4-amine and C4-ethyl groups. One-pot reactions involving primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives are known to produce spirooxindole-annulated thiopyran derivatives, highlighting the utility of multicomponent strategies in generating such scaffolds. rsc.org
Fused Ring Systems: The construction of fused rings onto the thiopyran scaffold can be achieved via intramolecular cyclization reactions. This requires the initial installation of a reactive tether on either the amine or another position of the ring. For instance, the amine could be acylated with a moiety containing a terminal alkene. A subsequent intramolecular reaction, such as a palladium-catalyzed Heck reaction, could then form a new ring fused to the thiopyran core. espublisher.com Similarly, derivatization to introduce a diene and a dienophile could set the stage for an intramolecular Diels-Alder reaction, a robust method for forming polycyclic systems. nih.gov The synthesis of various thiopyran-fused heterocycles, such as thiopyrano[2,3-b]indoles and thiopyranoquinolines, often relies on the cyclization of appropriately functionalized precursors. rsc.org
| Architectural Goal | General Strategy | Example Precursor/Reaction Type |
| Spiro-Center at C4 | Multicomponent reaction or cyclization onto a C4-ketone. | Prins cyclization; Reaction of tetrahydro-4H-thiopyran-4-one with malononitrile and aldehydes. nih.gov |
| Fused Ring System | Intramolecular cyclization from a tethered reactive group. | Intramolecular Heck reaction from an N-alkenyl derivative; Intramolecular Diels-Alder reaction. nih.govespublisher.com |
Advanced Spectroscopic and Structural Elucidation of 4 Ethyltetrahydro 2h Thiopyran 4 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution. numberanalytics.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the cornerstones of structural assignment. For a representative compound like 4-Ethyltetrahydro-2H-thiopyran-4-amine, these spectra reveal the number and types of unique proton and carbon environments.
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and complex multiplets for the diastereotopic methylene protons of the thiopyran ring. The amine protons may appear as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's environment (e.g., attached to sulfur, nitrogen, or another carbon). The quaternary carbon at the 4-position (C4) would be a key identifier.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH₂- (Ethyl) | ~1.6 - 1.8 | Quartet (q) | ~30 - 35 |
| -CH₃ (Ethyl) | ~0.9 - 1.1 | Triplet (t) | ~8 - 12 |
| C2/C6-H (axial & equatorial) | ~2.6 - 2.9 | Multiplet (m) | ~28 - 32 |
| C3/C5-H (axial & equatorial) | ~1.8 - 2.1 | Multiplet (m) | ~35 - 40 |
| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | - |
| C4 | - | - | ~50 - 55 |
While 1D NMR suggests the types of functional groups present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond and through-space correlations. numberanalytics.commdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming its presence. It would also map the connectivity of the protons around the thiopyran ring (e.g., H2 correlating with H3).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. beilstein-journals.org This technique allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For example, the proton signal at ~1.7 ppm would show a correlation to the carbon signal at ~32 ppm, assigning them both to the ethyl methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting fragments of the molecule, especially around quaternary centers. Key correlations would include the ethyl protons showing cross-peaks to the C4 carbon, definitively linking the ethyl group to the 4-position of the thiopyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is invaluable for determining stereochemistry and conformation. diva-portal.orgwordpress.com For instance, NOESY can distinguish between axial and equatorial orientations of the ethyl and amine groups at C4 by observing correlations between these substituents and the axial or equatorial protons at C3 and C5.
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃ | Ethyl group connectivity |
| COSY | Ring H2 ↔ Ring H3 | Thiopyran ring connectivity |
| HSQC | Ethyl-CH₂ (¹H) ↔ Ethyl-CH₂ (¹³C) | Direct C-H bond assignment |
| HMBC | Ethyl-CH₃ (¹H) ↔ C4 (¹³C) | Position of ethyl group on ring |
| NOESY | Ethyl-CH₂ (¹H) ↔ Ring H3/H5 (axial) | Conformation/Stereochemistry at C4 |
The tetrahydrothiopyran (B43164) ring is not planar and typically adopts a chair-like conformation, similar to cyclohexane (B81311). nih.gov The substituents at the C4 position (the ethyl and amine groups) can exist in either axial or equatorial orientations. Advanced NMR methods can provide insight into the preferred conformation and the dynamics of ring inversion.
Conformational analysis of similar heterocyclic systems has been successfully performed using a combination of NMR data and computational modeling. researchgate.netresearchgate.netnih.gov The magnitude of the vicinal proton-proton coupling constants (³JHH) between adjacent protons on the ring (e.g., between H2 and H3) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred chair conformation and the orientation of substituents can be inferred.
Furthermore, variable-temperature (VT) NMR studies can be employed to investigate the energetics of conformational changes, such as the ring flip. At lower temperatures, the interconversion between the two chair forms may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer, enabling the determination of the energy barrier for this process.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, such as amines. nih.gov In positive-ion mode, the basic amine group of this compound is readily protonated in the ESI source to form the pseudomolecular ion, [M+H]⁺. The resulting spectrum is often simple, dominated by this ion, which directly provides the molecular weight of the analyte. For C₇H₁₅NS (MW ≈ 145.27), the expected [M+H]⁺ ion would appear at an m/z of approximately 146.28.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass of an ion, which in turn can be used to deduce its elemental composition. mdpi.com This capability is crucial for confirming the molecular formula of a newly synthesized compound or an unknown substance and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
For the [M+H]⁺ ion of this compound, HRMS provides the data needed to confirm its elemental composition.
Table 3: HRMS Data for the [M+H]⁺ Ion of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₅NS |
| Ion Formula | [C₇H₁₆NS]⁺ |
| Calculated Exact Mass | 146.1003 |
| Observed m/z (Hypothetical) | 146.1001 |
| Mass Error (ppm) | -1.4 |
By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem MS experiment), further structural details can be obtained. Common fragmentation pathways for this molecule might include the loss of the ethyl group (a loss of 29 Da) or cleavage of the thiopyran ring, providing additional confirmation of the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound and its derivatives. americanpharmaceuticalreview.com By analyzing the vibrational modes of the chemical bonds, these techniques offer a molecular fingerprint that can be used for identification and structural analysis. americanpharmaceuticalreview.com The total number of vibrational modes for a non-linear molecule is determined by the formula 3N-6, where N is the number of atoms, leading to a complex but informative spectrum. libretexts.orglibretexts.org
The spectra of these compounds are characterized by contributions from the tetrahydrothiopyran ring, the primary amine, and the ethyl group. Upon derivatization to the hydrochloride salt or the N-acetyl derivative, new characteristic vibrational modes appear, which are discussed below.
This compound
The vibrational spectrum of the parent compound is dominated by the functional groups of the primary amine and the alkyl framework. In the IR spectrum, primary amines typically show two N-H stretching bands corresponding to asymmetric and symmetric vibrations. libretexts.orgorgchemboulder.comopenstax.org These are generally found in the 3400-3250 cm⁻¹ region and are often weaker and sharper than O-H stretching bands. orgchemboulder.com An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aliphatic amines typically appears in the 1250–1020 cm⁻¹ region. libretexts.orgorgchemboulder.com The spectrum will also feature C-H stretching vibrations from the ethyl group and the thiopyran ring just below 3000 cm⁻¹, along with various C-H bending, wagging, and twisting modes at lower frequencies. libretexts.org The C-S stretching vibration is typically weak and found in the 800-600 cm⁻¹ region.
In Raman spectroscopy, the N-H stretching modes are also observable. ias.ac.in The symmetric C-S-C stretching of the thiopyran ring is expected to be a prominent feature in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| N-H Asymmetric Stretch | 3400 - 3300 orgchemboulder.com | 3400 - 3300 ias.ac.in | Medium / Medium |
| N-H Symmetric Stretch | 3330 - 3250 orgchemboulder.com | 3330 - 3250 ias.ac.in | Medium / Medium |
| C-H Stretch (Alkyl) | 2960 - 2850 spectroscopyonline.com | 2960 - 2850 ustc.edu.cn | Strong / Strong |
| N-H Bend (Scissoring) | 1650 - 1580 orgchemboulder.com | Weak/Absent | Medium / Weak |
| C-H Bend (CH₂, CH₃) | 1470 - 1430 | 1470 - 1430 | Medium / Medium |
| C-N Stretch | 1250 - 1020 orgchemboulder.com | 1250 - 1020 | Medium-Weak / Medium |
| C-S Stretch | 800 - 600 | 800 - 600 | Weak / Strong |
| N-H Wag | 910 - 665 orgchemboulder.com | Weak/Absent | Broad, Strong / Weak |
This compound Hydrochloride
Formation of the hydrochloride salt leads to significant changes in the vibrational spectrum, particularly in the regions associated with the amine group. The primary amine is converted to a primary ammonium (B1175870) group (-NH₃⁺). The N-H stretching vibrations of the -NH₃⁺ group appear as a broad, strong band, typically between 3200 and 2800 cm⁻¹, often overlapping with the C-H stretching bands. spectroscopyonline.comresearchgate.net This broadness is a result of strong hydrogen bonding interactions in the solid state. spectroscopyonline.com
Additionally, characteristic ammonium bending vibrations appear. The asymmetric N-H bending mode is expected around 1600-1575 cm⁻¹, and the symmetric bending mode is found near 1500 cm⁻¹. cdnsciencepub.com These bands are key indicators of salt formation. The Raman spectrum of ammonium salts also shows characteristic N-H stretching and bending modes. aip.orgresearchgate.netnih.gov
Interactive Data Table: Predicted Vibrational Modes for this compound Hydrochloride
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) spectroscopyonline.comresearchgate.net | 3200 - 2800 aip.org | Strong / Strong |
| C-H Stretch (Alkyl) | Overlapped with N-H stretch spectroscopyonline.com | 2960 - 2850 ustc.edu.cn | Strong / Strong |
| N-H Asymmetric Bend (-NH₃⁺) | 1600 - 1575 cdnsciencepub.com | ~1600 | Medium / Medium |
| N-H Symmetric Bend (-NH₃⁺) | ~1500 cdnsciencepub.com | ~1500 | Medium / Medium |
| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Weak / Medium |
| C-S Stretch | 800 - 600 | 800 - 600 | Weak / Strong |
N-(4-Ethyltetrahydro-2H-thiopyran-4-yl)acetamide
Acetylation of the amine group to form a secondary amide introduces new, highly characteristic vibrational bands. The most prominent of these is the C=O stretching vibration, known as the Amide I band, which is very strong in the IR spectrum and typically appears in the 1680-1630 cm⁻¹ range for solid-state secondary amides. spcmc.ac.inspectroscopyonline.com The N-H stretching vibration of a secondary amide appears as a single band, usually around 3370-3170 cm⁻¹ in the solid state. spectroscopyonline.com
Another characteristic feature of secondary amides is the Amide II band, which is found between 1570 and 1515 cm⁻¹ in the solid state. spcmc.ac.inspectroscopyonline.com This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. spcmc.ac.in The Raman spectra of secondary amides also exhibit distinct Amide I and Amide III bands, which are sensitive to conformation. researchgate.netnih.gov
Interactive Data Table: Predicted Vibrational Modes for N-(4-Ethyltetrahydro-2H-thiopyran-4-yl)acetamide
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| N-H Stretch (Amide) | 3370 - 3170 spectroscopyonline.com | 3370 - 3170 | Medium / Medium |
| C-H Stretch (Alkyl) | 2960 - 2850 | 2960 - 2850 ustc.edu.cn | Strong / Strong |
| C=O Stretch (Amide I) | 1680 - 1630 spcmc.ac.inspectroscopyonline.com | 1680 - 1630 researchgate.netnih.gov | Very Strong / Medium |
| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 spcmc.ac.inspectroscopyonline.com | Weak/Absent | Strong / Weak |
| C-N Stretch | ~1400 | ~1400 | Medium / Medium |
| C-S Stretch | 800 - 600 | 800 - 600 | Weak / Strong |
Computational Chemistry and Theoretical Investigations of 4 Ethyltetrahydro 2h Thiopyran 4 Amine Architectures
Cheminformatics Approaches for Scaffold Analysis
Molecular Similarity and Scaffold Hopping Studies
Molecular similarity and scaffold hopping are powerful computational strategies in drug discovery aimed at identifying novel compounds with desired biological activity and improved properties. pharmablock.com Scaffold hopping, in particular, seeks to replace the core structure (scaffold) of a known active molecule with a chemically different one while preserving the key pharmacophoric features responsible for its biological activity. nih.gov
The 4-Ethyltetrahydro-2H-thiopyran-4-amine scaffold can be considered a valuable starting point for such studies. Its saturated, non-planar nature provides a distinct three-dimensional arrangement of functional groups—the basic amine and the lipophilic ethyl group—emanating from a heterocyclic core. This arrangement can be compared to other known bioactive molecules to assess molecular similarity.
Table 1: Hypothetical Molecular Similarity Assessment
| Feature | This compound | Reference Compound A (e.g., a known GPCR ligand) | Tanimoto Coefficient |
| 2D Fingerprint | (Hypothetical Value) | (Hypothetical Value) | 0.65 |
| 3D Shape | (Hypothetical Value) | (Hypothetical Value) | 0.78 |
| Pharmacophore | 1 H-bond donor, 1 positive ionizable, 2 hydrophobic centers | 1 H-bond donor, 1 positive ionizable, 1 aromatic ring, 1 hydrophobic center | N/A |
This table presents illustrative data to demonstrate the concept of molecular similarity assessment.
Scaffold hopping from a known ligand to the this compound core would involve aligning the key interaction points. For instance, if a known drug contains a piperidine (B6355638) ring with an axial amine and an equatorial phenyl group, a computational algorithm could suggest the thiopyran scaffold as a potential replacement, with the amine and ethyl groups mimicking the spatial orientation of the original pharmacophoric features. This process can lead to the discovery of novel intellectual property and compounds with improved ADME (absorption, distribution, metabolism, and excretion) profiles. dundee.ac.uk
Table 2: Potential Scaffold Hops from this compound
| Original Scaffold | Key Pharmacophoric Features | Potential Bioisosteric Hop | Rationale |
| 4-Ethylpiperidine-4-amine | Basic amine, Ethyl group in a specific 3D orientation | This compound | Replacement of CH₂ with a sulfur atom can alter lipophilicity and metabolic stability while maintaining the overall 3D shape. |
| 4-Ethylcyclohexylamine | Basic amine, Ethyl group on a carbocyclic ring | This compound | Introduction of a heteroatom can modulate solubility and potential for specific interactions. |
| 1-Ethyl-4-aminopiperidine | Basic amine, Ethyl group on the nitrogen | This compound | Altering the position of the ethyl group while maintaining a similar spatial volume. |
This table provides hypothetical examples of scaffold hopping strategies.
Modeling of Intermolecular Interactions for Ligand Design
The design of a potent and selective ligand is predicated on a detailed understanding of its interactions with the target biomolecule, typically a protein. nih.gov Computational modeling plays a pivotal role in elucidating these intermolecular interactions and guiding the design of new molecules. For this compound, several types of interactions would be critical to model.
The primary amine group is a key hydrogen bond donor and can also be protonated at physiological pH, making it capable of forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. The ethyl group provides a lipophilic handle that can engage in van der Waals interactions with hydrophobic pockets lined by residues such as leucine, isoleucine, and valine.
Table 3: Predicted Intermolecular Interactions for this compound in a Hypothetical Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residue | Estimated Contribution to Binding Energy (kcal/mol) |
| Amine (-NH₂) (protonated) | Hydrogen Bond / Ionic Interaction | Aspartic Acid (Asp), Glutamic Acid (Glu) | -3 to -5 |
| Ethyl (-CH₂CH₃) | Van der Waals / Hydrophobic Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile) | -1 to -2 |
| Thiopyran Ring (Sulfur) | Chalcogen Bond / Van der Waals | Backbone Carbonyl Oxygen, Aromatic Ring | -0.5 to -1.5 |
This table contains theoretical data to illustrate the modeling of intermolecular interactions.
Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to model these interactions. Docking studies would predict the preferred binding pose of this compound within a target's active site. Subsequent MD simulations could then be used to assess the stability of this binding pose over time and to calculate the free energy of binding, providing a quantitative measure of the ligand's affinity. These computational insights would guide further synthetic efforts to optimize the scaffold, for example, by growing the alkyl chain, modifying the amine, or substituting other positions on the thiopyran ring to enhance interactions with the target protein.
Application of 4 Ethyltetrahydro 2h Thiopyran 4 Amine As a Core Scaffold in Chemical Biology and Medicinal Chemistry Research
Conceptualization as a Privileged Scaffold in Heterocyclic Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com These scaffolds typically possess favorable physicochemical properties and present functional groups in a defined three-dimensional space, allowing for versatile interactions with a variety of protein binding sites. Saturated heterocyclic rings are frequently found in approved drugs, highlighting their utility in the design of bioactive molecules. ingentaconnect.com
The 4-Ethyltetrahydro-2H-thiopyran-4-amine scaffold possesses several features that suggest its potential as a privileged scaffold:
Three-Dimensionality: The tetrahydrothiopyran (B43164) ring exists in a stable chair conformation, which projects its substituents in distinct axial and equatorial orientations. This defined spatial arrangement can be advantageous for optimizing interactions within a protein's binding pocket.
Geminal Disubstitution: The presence of both an ethyl group and an amine on the same carbon atom (C4) creates a quaternary center. This structural feature can impart metabolic stability by blocking a potential site of oxidation.
Hydrogen Bonding Capabilities: The primary amine at the C4 position can act as both a hydrogen bond donor and acceptor, crucial interactions for molecular recognition by biological targets. It also serves as a key handle for further chemical derivatization.
Lipophilic and Polar Balance: The ethyl group provides a degree of lipophilicity, which can be important for cell permeability and interactions with hydrophobic pockets in proteins. This is balanced by the polarity of the amine group and the sulfur heteroatom.
The Role of the Sulfur Atom: The sulfur atom in the thiopyran ring can influence the scaffold's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, compared to its carbocyclic or oxygenated analogs. Furthermore, the sulfur atom itself can participate in non-covalent interactions, such as sulfur-π and other chalcogen-bonding interactions, which can contribute to ligand binding affinity. acs.orgnih.govresearchgate.netnih.govsoton.ac.uk
These combined features suggest that the this compound core could serve as a versatile template for the design of ligands targeting a range of protein families, including G protein-coupled receptors (GPCRs), kinases, and ion channels.
Design and Construction of Diverse Compound Libraries based on the Thiopyran-4-amine Motif
The development of compound libraries is a critical step in identifying new bioactive molecules. The this compound scaffold is well-suited for the construction of such libraries due to the synthetic tractability of the primary amine. This functional group allows for a wide array of chemical transformations to introduce diversity.
Strategies for Library Synthesis:
Libraries based on this scaffold can be constructed using parallel synthesis techniques, enabling the rapid generation of a large number of analogs. A common approach involves the modification of the primary amine through reactions such as:
Amide Bond Formation: Coupling with a diverse set of carboxylic acids introduces a wide range of substituents, varying in size, polarity, and functionality.
Reductive Amination: Reaction with various aldehydes and ketones, followed by reduction, yields secondary and tertiary amines with diverse substitution patterns.
Sulfonamide Formation: Reaction with a variety of sulfonyl chlorides can introduce different aryl and alkyl sulfonamide moieties.
Urea and Thiourea Formation: Treatment with isocyanates and isothiocyanates, respectively, provides another avenue for diversification.
Table 1: Exemplar Library Design Based on the this compound Scaffold
| Scaffold | Reaction Type | Building Blocks (R-group source) | Resulting Functional Group |
| This compound | Amidation | Carboxylic Acids (R-COOH) | Amide |
| This compound | Reductive Amination | Aldehydes/Ketones (R-CHO/R₂CO) | Secondary/Tertiary Amine |
| This compound | Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide |
| This compound | Urea Formation | Isocyanates (R-NCO) | Urea |
This systematic approach allows for the exploration of the chemical space around the core scaffold, facilitating the identification of structure-activity relationships (SAR) during biological screening campaigns. nih.gov
Role in Structure-Based Ligand Design and Optimization Efforts
Structure-based ligand design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design or optimize inhibitors. nih.govnih.gov The defined conformational preference of the this compound scaffold makes it an attractive candidate for such approaches.
Application in Kinase and GPCR Inhibitor Design:
For example, in the design of kinase inhibitors, the amine group could be directed towards the hinge region of the ATP binding site to form key hydrogen bonds, a common feature of many kinase inhibitors. nih.gov The ethyl group and the thiopyran ring could then be oriented to occupy adjacent hydrophobic pockets, with the sulfur atom potentially engaging in specific non-covalent interactions. semanticscholar.orgmdpi.com
Similarly, in the design of ligands for G protein-coupled receptors (GPCRs), the scaffold can be used to position key pharmacophoric elements in the transmembrane helical bundle. The amine could interact with conserved acidic residues, while the ethyl group and further elaborations on the amine could explore hydrophobic sub-pockets within the receptor. nih.govnih.govmdpi.comresearchgate.net
Table 2: Potential Interactions in Structure-Based Design
| Target Class | Potential Interaction Site | Scaffold Moiety | Interaction Type |
| Kinase | Hinge Region | Amine | Hydrogen Bonding |
| Kinase | Hydrophobic Pocket | Ethyl Group, Thiopyran Ring | Van der Waals, Hydrophobic |
| GPCR | Transmembrane Helices (e.g., Aspartic Acid) | Amine | Ionic, Hydrogen Bonding |
| GPCR | Allosteric/Orthosteric Pockets | Ethyl Group, Amine Derivatives | Hydrophobic, Polar |
The rigid nature of the scaffold can help to reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.
Bioisosteric Replacement Studies within Heterocyclic Scaffolds (e.g., Thiopyran vs. Pyran vs. Cyclohexane)
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or a molecular fragment with another that has similar steric and electronic properties, with the aim of improving the pharmacological properties of a compound. nih.gov The tetrahydrothiopyran ring in this compound can be compared to its pyran (oxygen) and cyclohexane (B81311) (carbon) bioisosteres.
Comparative Properties:
The replacement of the sulfur atom with an oxygen or a methylene (B1212753) group can significantly alter the scaffold's properties:
Lipophilicity: The cyclohexane ring is generally more lipophilic than the tetrahydrothiopyran and tetrahydropyran (B127337) rings. The sulfur atom in the thiopyran is less electronegative and more polarizable than the oxygen in the pyran, which can influence its lipophilicity and interaction with biological targets.
Hydrogen Bonding: The oxygen atom of the pyran ring can act as a hydrogen bond acceptor, a property that is much weaker for the sulfur atom in the thiopyran ring. The cyclohexane ring lacks this capability entirely.
Conformational Preferences: The bond lengths and angles differ between C-S-C, C-O-C, and C-C-C, which can lead to subtle changes in the ring conformation and the orientation of the substituents. nih.gov
Metabolic Stability: The sulfur atom can be susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's polarity and biological activity. The ether linkage in the pyran ring and the carbocycle are generally more metabolically stable in this regard.
Table 3: Comparative Physicochemical Properties of Bioisosteric Rings
| Ring System | Heteroatom/Group | Key Property Differences | Potential Impact on Drug Properties |
| Tetrahydrothiopyran | Sulfur (S) | Moderate lipophilicity, weak H-bond acceptor, potential for oxidation | Altered solubility, unique binding interactions, potential for pro-drug strategy |
| Tetrahydropyran | Oxygen (O) | More polar, strong H-bond acceptor | Increased water solubility, different binding modes |
| Cyclohexane | Methylene (CH₂) | Higher lipophilicity, no H-bonding capacity | Increased cell permeability, potential for non-polar interactions |
The choice of which scaffold to use would depend on the specific requirements of the biological target and the desired pharmacokinetic profile of the drug candidate.
Exploration of Protein-Ligand Interaction Modalities (focus on molecular recognition principles)
The interaction of a ligand with its protein target is governed by a complex interplay of non-covalent forces. mdpi.com The this compound scaffold can participate in a variety of these interactions, contributing to its binding affinity and selectivity.
Key Molecular Recognition Principles:
Hydrogen Bonding: As previously mentioned, the primary amine is a key hydrogen bonding motif. Derivatization of the amine can introduce additional hydrogen bond donors and acceptors.
Hydrophobic Interactions: The ethyl group and the methylene groups of the thiopyran ring can engage in van der Waals and hydrophobic interactions with non-polar residues in a binding pocket. nih.govnih.govdrugdiscoverynews.com
Ionic Interactions: At physiological pH, the primary amine will be protonated, allowing for strong ionic interactions (salt bridges) with acidic amino acid residues such as aspartate or glutamate (B1630785).
Sulfur-Mediated Interactions: The sulfur atom of the thiopyran ring can participate in less common but significant non-covalent interactions. These include:
Chalcogen Bonding: The sulfur atom can have a region of positive electrostatic potential (a σ-hole) opposite to the C-S bonds, which can interact favorably with electron-rich atoms like oxygen and nitrogen. acs.orgresearchgate.netnih.gov
Sulfur-π Interactions: The sulfur atom can interact with the π-systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. soton.ac.uk
Future Research Trajectories and Emerging Methodologies for 4 Ethyltetrahydro 2h Thiopyran 4 Amine
Development of Green Chemistry and Sustainable Synthetic Routes
The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgnih.gov Future research on 4-Ethyltetrahydro-2H-thiopyran-4-amine should prioritize the development of sustainable synthetic pathways over traditional, often hazardous, methods.
Key areas of focus include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of byproducts. nih.govmdpi.com Applying MAOS to the key cyclization and amination steps in the synthesis of the target compound could offer significant advantages in terms of energy efficiency. nih.gov
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a cornerstone of green chemistry. mdpi.commdpi.com Research could explore one-pot, three-component condensation reactions in aqueous media to construct the tetrahydrothiopyran (B43164) ring system. nih.gov
Catalysis: The use of efficient and recyclable catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can reduce waste and improve atom economy. researchgate.net For instance, developing a chemoenzymatic route for the asymmetric synthesis of chiral analogs of this compound would represent a significant advancement.
| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits | Reference Example |
|---|---|---|---|
| Microwave-Assisted Synthesis | Ring formation and functional group interconversions. | Reduced reaction time, higher yields, lower energy use. | Microwave-assisted synthesis of pyrano[2,3-d]pyrimidine derivatives in water. nih.gov |
| Solvent-Free Reactions | Mechanochemical grinding for N-substitution reactions. | Elimination of solvent waste, simplified purification. | Facile synthesis of N-substituted amines via mechanochemistry. mdpi.com |
| Multi-Component Reactions (MCRs) | One-pot synthesis of the core scaffold from simple precursors. | Increased efficiency, reduced number of synthetic steps and purification stages. | Ugi four-component reaction for creating libraries of complex molecules. nih.gov |
| Biocatalysis | Enzymatic resolution or asymmetric synthesis of chiral amines. | High stereoselectivity, mild reaction conditions. | Use of enzymes in the synthesis of active pharmaceutical ingredients. researchgate.net |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The fields of pharmaceutical and materials research have been revolutionized by high-throughput experimentation (HTE) and automated synthesis platforms. researchgate.net These technologies allow for the rapid screening of a vast number of reaction conditions or the parallel synthesis of large compound libraries. nih.govchemrxiv.org
For this compound, these platforms offer several research trajectories:
Reaction Optimization: HTE can be used to rapidly screen hundreds of catalysts, ligands, bases, and solvents to identify optimal conditions for its synthesis and subsequent derivatization, minimizing material consumption and accelerating development timelines. researchgate.netpurdue.edu
Library Synthesis: Automated platforms enable the creation of large, diverse libraries of derivatives. By systematically varying substituents on the ethyl group or modifying the amine, researchers can generate hundreds of analogs for structure-activity relationship (SAR) studies in drug discovery or for screening in materials science applications. rug.nl
Data-Rich Experimentation: Modern HTE workflows are designed to capture vast amounts of data in machine-readable formats. nih.govresearchgate.net This data can be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design, further accelerating the discovery process. chemrxiv.org
| Technology Platform | Application Area | Key Advantage | Illustrative Workflow |
|---|---|---|---|
| High-Throughput Experimentation (HTE) | Discovery of novel synthetic routes and optimization. | Rapid screening of thousands of unique reaction conditions. purdue.edu | A 1536-well plate is used to test different catalysts and solvents for a key C-N coupling step. nih.gov |
| Automated Synthesis Platforms | Creation of compound libraries for screening. | Parallel synthesis of hundreds of distinct chemical analogs. | A liquid handling robot dispenses starting materials to generate a library of N-acylated derivatives. rug.nl |
| Continuous Flow Synthesis | Scalable and safe production. | Improved heat/mass transfer, enhanced safety, and potential for integration. purdue.edu | A multi-step continuous flow process is developed for the gram-scale synthesis of the target compound. purdue.edu |
Applications in Fragment-Based Drug Discovery and Covalent Probe Development
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying starting points for new medicines. nih.govresearchgate.net It involves screening small, low-complexity molecules ("fragments") that, despite binding with low affinity, do so very efficiently and can be grown into potent leads. youtube.com The this compound scaffold is well-suited for FBDD due to its desirable properties, such as a low molecular weight and a three-dimensional character. nih.govmdpi.com
Future research in this area could explore:
Fragment Library Inclusion: Incorporating the tetrahydrothiopyran scaffold into fragment screening libraries to identify novel binders for challenging biological targets like protein-protein interactions. researchgate.net
Covalent Probe Development: The sulfur heterocycle is a key feature in many covalent inhibitors. mdpi.comnih.gov The amine functional group of this compound can be used as a handle to attach reactive electrophilic groups ("warheads"). youtube.com These probes can form a permanent covalent bond with specific amino acid residues, such as cysteine, on a target protein. nih.govnih.gov This approach can lead to compounds with high potency and prolonged duration of action. nih.gov The development of a library of mildly electrophilic fragments based on this scaffold could be a fruitful avenue for discovering novel covalent inhibitors. mdpi.comnih.gov
| Application | Role of the Scaffold | Rationale | Potential Target Class |
|---|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | Core fragment for screening. | Low molecular weight, sp3-richness, and defined 3D shape provide efficient binding. nih.govnih.gov | Enzymes (e.g., kinases, proteases), protein-protein interactions. researchgate.net |
| Covalent Probe Development | Scaffold for attaching an electrophilic "warhead". | The amine provides a synthetic handle; the heterocyclic core directs the warhead to the target. mdpi.comyoutube.com | Proteins with accessible cysteine, serine, or lysine (B10760008) residues. nih.govnih.gov |
| Structure-Based Design | Starting point for hit-to-lead optimization. | X-ray crystallography of a fragment-bound protein can guide the rational design of more potent molecules. youtube.comnih.gov | Any target for which structural information can be obtained. |
Exploration of Novel Derivatization Chemistries and Functionalization Strategies
To fully explore the chemical space around the this compound core, advanced synthetic methods for its derivatization are required. Modern organic chemistry offers a powerful toolkit for modifying complex molecules at late stages of a synthesis, which is highly valuable for medicinal chemistry programs.
Promising strategies for future exploration include:
Late-Stage Functionalization (LSF): Techniques such as C-H activation could allow for the direct modification of the tetrahydrothiopyran ring, installing new functional groups without requiring a complete re-synthesis. This enables the rapid generation of analogs.
Photoredox Catalysis: Visible light-mediated reactions offer mild and highly selective ways to form new bonds. nih.gov This methodology could be applied to couple the amine group with a wide range of partners or to functionalize the heterocyclic ring itself. nih.gov
Novel Amine Derivatization: Moving beyond simple acylation or alkylation, researchers could employ methods like sulfonylation or the formation of more complex nitrogen-containing heterocycles to explore diverse chemical functionalities and properties. nih.gov
Regiodivergent Functionalization: New strategies using adaptable activating groups could enable the selective functionalization at various positions on the carbohydrate skeleton, and similar principles could be adapted for the tetrahydrothiopyran ring, allowing for precise modifications at sites other than the amine. nih.govresearchgate.net
| Functionalization Strategy | Target Site on Scaffold | Potential Outcome | Relevant Modern Method |
|---|---|---|---|
| N-Functionalization | Primary amine | Generation of amides, sulfonamides, ureas, and substituted amines for SAR studies. nih.gov | High-throughput parallel amide coupling. |
| C-H Functionalization | Aliphatic C-H bonds on the thiopyran ring. | Introduction of new substituents (e.g., aryl, alkyl, fluoro) to modulate properties. | Transition-metal catalyzed C-H activation. |
| Ring Modification | Sulfur atom | Oxidation to sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity. | Selective oxidation reactions. |
| Radical-based Derivatization | Various positions on the ring. | Formation of C-C bonds with diverse coupling partners. | Visible light photoredox catalysis. nih.govnih.gov |
Q & A
Basic: What are the key steps and reagents for synthesizing 4-Ethyltetrahydro-2H-thiopyran-4-amine?
Answer:
Synthesis typically involves cyclization of thiopyran precursors followed by functionalization. Critical steps include:
- Thiopyran ring formation : Using sulfur-containing reagents (e.g., H₂S or thiourea) under controlled pH and temperature to avoid oxidation .
- Ethyl group introduction : Alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base like NaH or K₂CO₃ to ensure regioselectivity .
- Amine functionalization : Reductive amination or nucleophilic substitution with NH₃/amine sources under inert atmospheres to prevent side reactions .
Key reagents include ethyl bromide, NaBH₄ for reduction, and catalysts like Pd/C for hydrogenation .
Advanced: How can regioselectivity challenges during alkylation be addressed in large-scale synthesis?
Answer:
Regioselectivity issues arise due to competing nucleophilic sites in the thiopyran ring. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the 4-position .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic side reactions, favoring thermodynamic control .
- Computational modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., sterically hindered bases to direct ethyl group placement) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and thiopyran ring protons (δ 3.5–4.0 ppm for axial/equatorial H) .
- Mass spectrometry : High-resolution MS confirms molecular weight (C₇H₁₅NS, MW 145.27 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves ring conformation (chair vs. boat) and substituent orientation, critical for reactivity studies .
Advanced: How can structural analogs inform structure-activity relationship (SAR) studies?
Answer:
Comparative analysis of analogs (e.g., 4-Methyltetrahydro-2H-thiopyran-4-amine) reveals:
- Ethyl vs. methyl substituents : Ethyl groups enhance lipophilicity, improving membrane permeability in bioassays .
- Thiopyran vs. tetrahydropyran : Sulfur in the ring increases polarizability, influencing binding to sulfur-rich enzyme active sites .
- Methodological approach : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like cysteine proteases, validated by mutagenesis studies .
Basic: What are best practices for handling and storing this compound?
Answer:
- Storage : Under argon at –20°C to prevent oxidation of the thioether group .
- Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks; neutralize spills with 5% NaHCO₃ .
- Stability testing : Monitor via TLC or HPLC for degradation products (e.g., sulfoxide derivatives) under accelerated conditions (40°C/75% RH) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often stem from assay conditions or impurity profiles. Solutions include:
- Standardized assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., E-64 for protease inhibition) .
- Impurity profiling : LC-MS to quantify byproducts (e.g., 4-Ethyltetrahydro-2H-thiopyran-4-oxide) that may antagonize activity .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies, adjusting for variables like solvent (DMSO vs. ethanol) .
Advanced: What mechanistic insights guide catalysis in thiopyran ring functionalization?
Answer:
- Nucleophilic substitution : The amine group acts as a nucleophile, with reaction rates pH-dependent (optimal at pH 8–9) .
- Ring-opening reactions : Acidic conditions protonate the sulfur, facilitating ring cleavage; tracked via in situ IR spectroscopy .
- Catalyst design : Bifunctional catalysts (e.g., Pd-NHC complexes) enable C–S bond activation in cross-coupling reactions .
Advanced: How can computational methods predict novel synthetic routes?
Answer:
- Retrosynthetic AI : Tools like Pistachio or Reaxys propose routes based on fragment similarity to known thiopyran syntheses .
- Kinetic simulations : Compute activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian09 .
- Machine learning : Train models on reaction databases to prioritize high-yield conditions (e.g., solvent/catalyst pairs) .
Basic: How to design bioactivity assays for this compound in enzyme inhibition studies?
Answer:
- Enzyme selection : Target cysteine-dependent enzymes (e.g., caspase-3) due to thiopyran’s sulfur affinity .
- Assay setup : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) in buffer (pH 7.4, 37°C) with 1–10 µM compound .
- Controls : Include a known inhibitor (e.g., Z-VAD-FMK) and measure IC₅₀ via nonlinear regression (GraphPad Prism) .
Advanced: What strategies optimize chiral resolution of enantiomers?
Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively esterify one enantiomer .
- Crystallization-induced diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid) and monitor via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
